1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate
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Overview
Description
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate is a chemical compound known for its unique structure and reactivity. It contains a diazonium group, a sulfonyl group, and a butenolate moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate typically involves the following steps:
Formation of the diazonium salt: This is achieved by reacting an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.
Introduction of the sulfonyl group: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Formation of the butenolate moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to a variety of substituted products.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfonyl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate involves its reactivity as a diazonium compound. The diazonium group is highly electrophilic, allowing it to participate in various substitution and coupling reactions. The sulfonyl group enhances the compound’s stability and reactivity, while the butenolate moiety provides additional sites for chemical modification.
Comparison with Similar Compounds
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-3-methyl-1-(4-chlorobenzene-1-sulfonyl)but-1-en-2-olate: Similar structure but with a chloro substituent instead of a methyl group.
1-Diazonio-3-methyl-1-(4-nitrobenzene-1-sulfonyl)but-1-en-2-olate: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications.
Properties
CAS No. |
394213-35-5 |
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Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-diazo-3-methyl-1-(4-methylphenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-8(2)11(15)12(14-13)18(16,17)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI Key |
BPDJYHYNEQRLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)C(C)C |
Origin of Product |
United States |
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